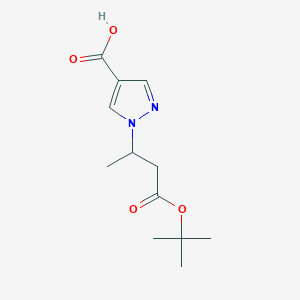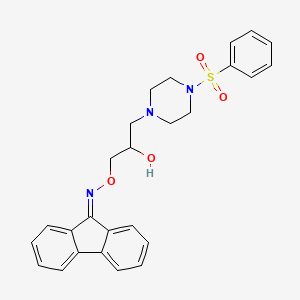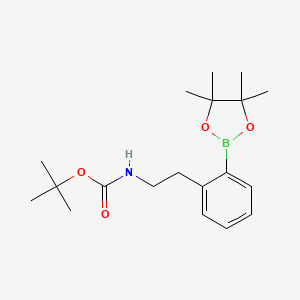![molecular formula C13H16N2O3 B2573112 11-Prop-2-enoyl-8,11-diazatricyclo[4.3.3.01,6]dodecane-7,9-dione CAS No. 2305457-42-3](/img/structure/B2573112.png)
11-Prop-2-enoyl-8,11-diazatricyclo[4.3.3.01,6]dodecane-7,9-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11-Prop-2-enoyl-8,11-diazatricyclo[4.3.3.01,6]dodecane-7,9-dione, also known as PTAD, is a heterocyclic compound that has gained significant attention in the field of organic synthesis due to its unique properties. This compound has a bicyclic structure that contains a nitrogen atom, which makes it an excellent candidate for various chemical reactions.
作用机制
11-Prop-2-enoyl-8,11-diazatricyclo[4.3.3.01,6]dodecane-7,9-dione acts as an oxidizing agent by transferring oxygen atoms to the substrate. The mechanism of action involves the formation of a radical cation intermediate, which undergoes a series of electron transfers to form the final product. This mechanism is highly selective and can be used to oxidize a wide range of organic compounds.
Biochemical and Physiological Effects
11-Prop-2-enoyl-8,11-diazatricyclo[4.3.3.01,6]dodecane-7,9-dione has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is not considered to be a carcinogen or mutagen.
实验室实验的优点和局限性
11-Prop-2-enoyl-8,11-diazatricyclo[4.3.3.01,6]dodecane-7,9-dione has several advantages for lab experiments. It is a stable and easy-to-handle compound that can be stored for long periods without degradation. It is also highly selective and can be used to oxidize specific functional groups without affecting others. However, 11-Prop-2-enoyl-8,11-diazatricyclo[4.3.3.01,6]dodecane-7,9-dione has some limitations, including its high cost and the need for specialized equipment and expertise to handle it safely.
未来方向
There are several future directions for the use of 11-Prop-2-enoyl-8,11-diazatricyclo[4.3.3.01,6]dodecane-7,9-dione in organic synthesis. One potential application is the use of 11-Prop-2-enoyl-8,11-diazatricyclo[4.3.3.01,6]dodecane-7,9-dione in the synthesis of chiral compounds. 11-Prop-2-enoyl-8,11-diazatricyclo[4.3.3.01,6]dodecane-7,9-dione has been shown to have high enantioselectivity, which makes it an excellent candidate for the synthesis of chiral compounds. Another potential application is the use of 11-Prop-2-enoyl-8,11-diazatricyclo[4.3.3.01,6]dodecane-7,9-dione in the development of new drugs. 11-Prop-2-enoyl-8,11-diazatricyclo[4.3.3.01,6]dodecane-7,9-dione has been shown to have potential anticancer activity, and further research in this area could lead to the development of new cancer treatments.
Conclusion
In conclusion, 11-Prop-2-enoyl-8,11-diazatricyclo[4.3.3.01,6]dodecane-7,9-dione is a unique heterocyclic compound that has gained significant attention in the field of organic synthesis. Its ability to act as a powerful oxidizing agent and its high selectivity make it an excellent candidate for various chemical reactions. While there is still much to learn about the biochemical and physiological effects of 11-Prop-2-enoyl-8,11-diazatricyclo[4.3.3.01,6]dodecane-7,9-dione, its potential applications in the synthesis of chiral compounds and the development of new drugs make it an exciting area of research for the future.
合成方法
The synthesis of 11-Prop-2-enoyl-8,11-diazatricyclo[4.3.3.01,6]dodecane-7,9-dione involves a multi-step process that starts with the reaction of 2,5-dimethylpyrrole with ethyl acrylate. This reaction results in the formation of 7-ethoxycarbonyl-2,5-dimethyl-1H-pyrrole. The next step involves the reaction of this compound with nitrous acid, which leads to the formation of the diazonium salt. The final step involves the reaction of the diazonium salt with maleic anhydride to produce 11-Prop-2-enoyl-8,11-diazatricyclo[4.3.3.01,6]dodecane-7,9-dione.
科学研究应用
11-Prop-2-enoyl-8,11-diazatricyclo[4.3.3.01,6]dodecane-7,9-dione has been extensively used in organic synthesis as a powerful oxidizing agent. It is commonly used in the synthesis of various organic compounds, including alcohols, ketones, and aldehydes. 11-Prop-2-enoyl-8,11-diazatricyclo[4.3.3.01,6]dodecane-7,9-dione has also been used in the synthesis of natural products, such as alkaloids and steroids.
属性
IUPAC Name |
11-prop-2-enoyl-8,11-diazatricyclo[4.3.3.01,6]dodecane-7,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-2-9(16)15-7-12-5-3-4-6-13(12,8-15)11(18)14-10(12)17/h2H,1,3-8H2,(H,14,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMCTPACQRIAFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CC23CCCCC2(C1)C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-Prop-2-enoyl-8,11-diazatricyclo[4.3.3.01,6]dodecane-7,9-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

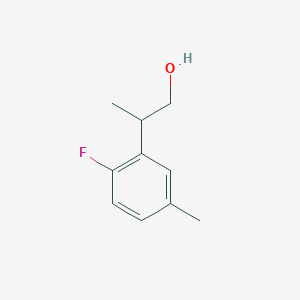
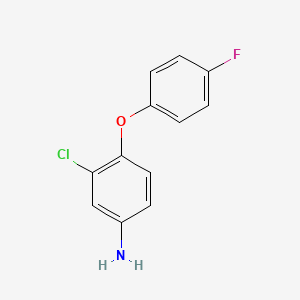
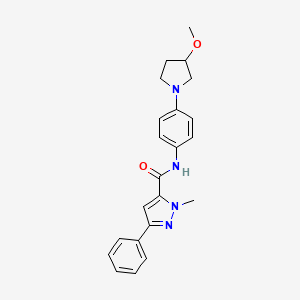
![N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2573033.png)
![2-benzamido-N-(3,4-difluorophenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2573037.png)
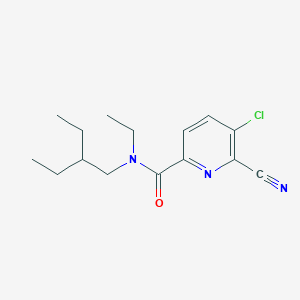
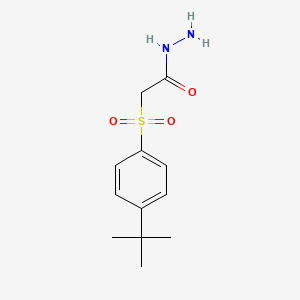
![(Z)-ethyl 2-(6-acetamido-2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2573040.png)
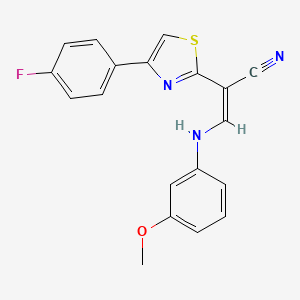
![3-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoic acid](/img/structure/B2573044.png)

